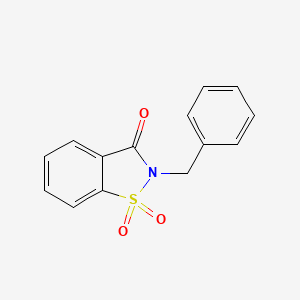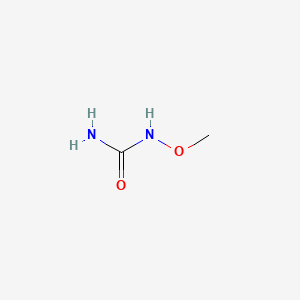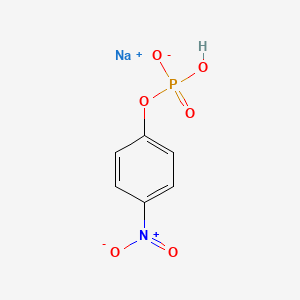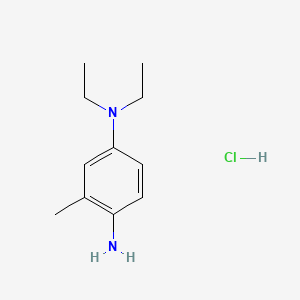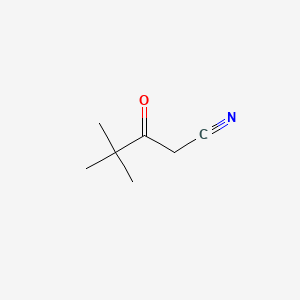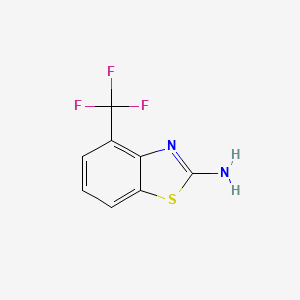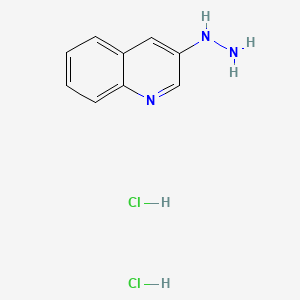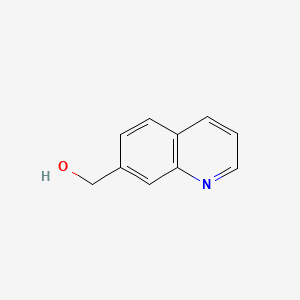
7-Quinolinemethanol
Descripción general
Descripción
7-Quinolinemethanol is a compound that is structurally related to quinoline, a heterocyclic aromatic organic compound with a wide range of applications, including medicinal chemistry. The compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of pharmaceuticals, particularly as an antimalarial agent.
Synthesis Analysis
The synthesis of compounds related to 7-Quinolinemethanol involves several steps, including condensation reactions, transformations into acid chlorides, and subsequent reactions to form the desired products. For instance, a series of 7-benz[c]acridinemethanols, which are analogs of 2-phenyl-4-quinolinemethanols, were synthesized through a multi-step process starting from dichloroisatin and tetralone derivatives . Additionally, the synthesis of 7-aminomethyl-7,8-dihydro-6H-quinolin-5-ones, which are structurally similar to 7-Quinolinemethanol, was achieved through a regioselective synthesis involving protected alcohols and tosylates, yielding moderate-to-good overall yields .
Molecular Structure Analysis
The molecular structure of compounds related to 7-Quinolinemethanol has been studied using various techniques, including NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a compound containing the quinoline ring system showed that the ring is approximately planar and forms a dihedral angle with an adjacent benzene ring . This planarity is crucial for the molecule's interactions and reactivity.
Chemical Reactions Analysis
7-Quinolinemethanol and its derivatives undergo a variety of chemical reactions. Methanolysis of quinoline-5,8-diones, which are structurally related to 7-Quinolinemethanol, has been performed at room temperature using acid catalysis, leading to the formation of amino derivatives with good yields . These reactions are significant for the modification of the quinoline core and the introduction of functional groups that can enhance the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Quinolinemethanol derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as seen in the NMR spectra of 7-benz[c]acridinemethanols, suggests that these compounds exist in a single preferred conformation stabilized by internal hydrogen bonding . The solvation effects on 7-hydroxyquinoline, a compound closely related to 7-Quinolinemethanol, have been investigated, revealing that interactions with solvents like water and methanol can lead to significant red-shifts in the spectral properties and modifications of the vibrational pattern .
Aplicaciones Científicas De Investigación
-
Chemical Industry
-
Pharmaceutical Industry
- Quinoline derivatives form the backbone of several therapeutic agents .
- Many antimalarial drugs, such as chloroquine and amodiaquine, are quinoline derivatives .
- Quinoline forms the basis of various other pharmaceutical drugs, such as anti-inflammatory, antifungal, antibacterial, and anticancer agents .
-
Synthetic Organic Chemistry
-
Industrial Chemistry
-
Biological Applications
-
Environmental Impact
-
Third-Generation Photovoltaics
- Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications .
- These derivatives are used in photovoltaic cells, and their properties for photovoltaic applications are detailed, including absorption spectra and energy levels .
- Quinoline derivatives are also good materials for the emission layer of organic light-emitting diodes (OLEDs) and are used in transistors .
- They are also being considered as materials for biomedical applications .
-
Therapeutic Potential
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs are being studied to unveil their substantial efficacies for future drug development .
-
Synthesis from α,β-Unsaturated Compounds
Direcciones Futuras
Propiedades
IUPAC Name |
quinolin-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBFCMDRBOXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193016 | |
| Record name | 7-Quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Quinolinemethanol | |
CAS RN |
39982-49-5 | |
| Record name | 7-Quinolinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039982495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Quinolinemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-7-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Quinolinemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN43ZM8Z3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


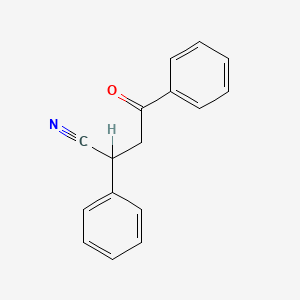
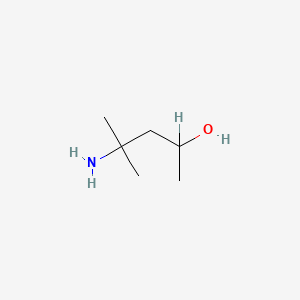
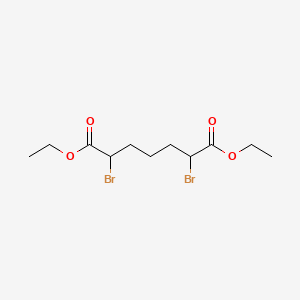
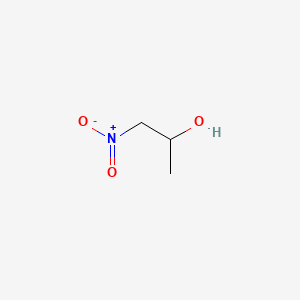
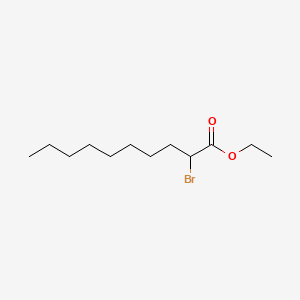
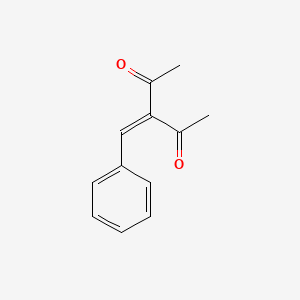
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
